4-Chloro-2-methyl-5-nitrobenzonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-methyl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c1-5-2-7(9)8(11(12)13)3-6(5)4-10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKOLWLJMJBJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443037 | |

| Record name | 4-Chloro-2-methyl-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178448-14-1 | |

| Record name | 4-Chloro-2-methyl-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-Chloro-2-methyl-5-nitrobenzonitrile: Structure, Nomenclature, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methyl-5-nitrobenzonitrile is a substituted aromatic nitrile, a class of organic compounds that are pivotal in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of a chloro, a methyl, a nitro, and a nitrile group on the benzene ring imparts a unique combination of reactivity and functionality to this molecule. This guide provides a comprehensive overview of its structure, nomenclature, and key physicochemical properties, offering valuable insights for its potential applications in research and development.

I. Chemical Structure and Nomenclature

The structural formula of 4-Chloro-2-methyl-5-nitrobenzonitrile is C₈H₅ClN₂O₂. The molecule consists of a benzene ring substituted with four different functional groups.

IUPAC Nomenclature

The systematic naming of 4-Chloro-2-methyl-5-nitrobenzonitrile according to the International Union of Pure and Applied Chemistry (IUPAC) rules is based on the parent molecule, benzonitrile. The substituents on the benzene ring are then named and numbered to give the lowest possible locants.

The IUPAC name is 4-Chloro-2-methyl-5-nitrobenzonitrile . The numbering of the carbon atoms in the benzene ring starts from the carbon atom attached to the nitrile group (C1). The substituents are then assigned the lowest possible numbers, leading to the chloro group at position 4, the methyl group at position 2, and the nitro group at position 5.

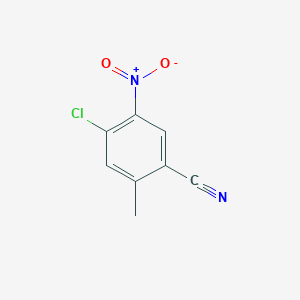

Chemical Structure Visualization

The chemical structure of 4-Chloro-2-methyl-5-nitrobenzonitrile can be represented by the following diagram:

Caption: 2D structure of 4-Chloro-2-methyl-5-nitrobenzonitrile.

II. Physicochemical Properties

The physicochemical properties of 4-Chloro-2-methyl-5-nitrobenzonitrile are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 178448-14-1 | [3] |

| Molecular Formula | C₈H₅ClN₂O₂ | [3] |

| Molecular Weight | 196.59 g/mol | [3] |

| Appearance | Likely a solid | Inferred from related compounds |

| Storage | Sealed in dry, room temperature | [3] |

III. Synthesis and Reactivity

Proposed Synthesis

A potential synthetic pathway for 4-Chloro-2-methyl-5-nitrobenzonitrile could involve the nitration of 4-chloro-2-methylbenzonitrile. The starting material, 4-chloro-2-methylbenzonitrile, is a known compound.[1] The introduction of the nitro group at the 5-position would be directed by the existing chloro and methyl substituents on the benzene ring.

Another feasible approach could be adapted from the synthesis of 4-chloro-2-nitrobenzonitrile, which utilizes 2,5-dichloronitrobenzene as a starting material.[4][5][6] A similar strategy could potentially be employed with a methylated analog.

A general experimental protocol for a related synthesis, the preparation of 4-chloro-2-nitrobenzonitrile from 2,5-dichloronitrobenzene, is as follows:

Reaction: 2,5-dichloronitrobenzene is reacted with copper(I) cyanide in an inert solvent.[4][5][6]

Experimental Protocol (Illustrative for a related compound):

-

A mixture of 2,5-dichloronitrobenzene and copper(I) cyanide is prepared in a suitable inert solvent such as N,N-dimethylformamide (DMF).[4][5][6]

-

The reaction mixture is heated to a temperature between 140°C and 170°C for several hours.[4][5]

-

Upon completion, the reaction mixture is cooled and poured into a suitable workup solution to precipitate the product and remove inorganic salts.

-

The crude product is then purified by recrystallization or chromatography.

Caption: Proposed synthesis workflow for 4-Chloro-2-methyl-5-nitrobenzonitrile.

Chemical Reactivity

The reactivity of 4-Chloro-2-methyl-5-nitrobenzonitrile is influenced by its various functional groups:

-

Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group and can undergo hydrolysis to form a carboxylic acid or reduction to form a primary amine.[7]

-

Nitro Group (-NO₂): The nitro group is also strongly electron-withdrawing, deactivating the benzene ring towards electrophilic substitution. It can be reduced to an amino group.

-

Chloro Group (-Cl): The chloro group is a deactivating but ortho-, para-directing substituent in electrophilic aromatic substitution.

-

Methyl Group (-CH₃): The methyl group is an activating and ortho-, para-directing substituent.

The interplay of these groups will dictate the regioselectivity and rate of further chemical transformations.

IV. Potential Applications and Biological Activity

While specific applications for 4-Chloro-2-methyl-5-nitrobenzonitrile have not been explicitly documented, its structural motifs suggest potential utility in several areas of research and development.

Pharmaceutical and Agrochemical Synthesis

Substituted benzonitriles are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][8] The functional groups present in 4-Chloro-2-methyl-5-nitrobenzonitrile provide multiple points for further chemical modification, allowing for the construction of more complex molecules with potential biological activity.

Biological Activity of Nitroaromatic Compounds

Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.[9][10] The nitro group can be bioreduced to form reactive intermediates that can induce cellular damage. This property is harnessed in the design of certain therapeutic agents. Therefore, 4-Chloro-2-methyl-5-nitrobenzonitrile could be investigated for its potential as a lead compound in drug discovery programs.

V. Spectroscopic Characterization

The structural elucidation of 4-Chloro-2-methyl-5-nitrobenzonitrile would rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not available, the expected features can be predicted based on the analysis of related structures.[11][12]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the four substituents.

-

¹³C NMR: The carbon-13 NMR spectrum would display eight unique signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be affected by the attached functional groups, with the carbon of the nitrile group appearing at a characteristic downfield shift.[13][14]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

NO₂ stretches: Two strong bands, one symmetric and one asymmetric, in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-H stretches: Aromatic and aliphatic C-H stretching vibrations above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be observed at m/z 196.59. The fragmentation pattern would likely involve the loss of the nitro group, the chloro group, and other small fragments, providing further structural information.[3]

VI. Safety and Handling

4-Chloro-2-methyl-5-nitrobenzonitrile should be handled with care in a laboratory setting. Based on data for related compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[15] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Chloro-2-methyl-5-nitrobenzonitrile is a multifaceted organic compound with significant potential as a building block in synthetic chemistry. Its unique substitution pattern offers a platform for the development of novel molecules with potential applications in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of its structure, nomenclature, and key properties to aid researchers in its further exploration and utilization.

References

- Process for the preparation of 4-chloro-2-nitrobenzonitrile.

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Process for the preparation of 4-chloro-2-nitrobenzonitrile. European Patent Office. (1984). EP 0110559 A1. [Link]

-

2-Hydroxy-5-nitrobenzonitrile. PubChem. [Link]

-

4-Chloro-5-methoxy-2-nitrobenzoic acid. PubChem. [Link]

- Process for the preparation of 4-chloro-2-nitrobenzonitrile.

-

Arora, P. K., & Jain, R. K. (2012). Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. Biodegradation, 23(2), 325–331. [Link]

-

Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. ResearchGate. [Link]

-

Understanding Nitrile Compounds: Applications of 4-Chloro-2-methylbenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. (2026). [Link]

-

FT‐IR spectra of (a) 4‐Nitrophthalonitrile, CoPc(NO2)4 and CoPc(NH2)4;... ResearchGate. [Link]

- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Preparation of Benzonitriles, Part 2: From Anilines. YouTube. (2022). [Link]

-

NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. PubMed. (1993). [Link]

-

Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. (2018). [Link]

-

5-Chloro-2-methylbenzonitrile. PubChem. [Link]

-

m-CHLORONITROBENZENE. Organic Syntheses Procedure. [Link]

-

4-Chloro-2-nitrobenzonitrile (Cas 34662-32-3): A Comprehensive Guide. Htdchem. (2024). [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023). [Link]

-

Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. (2021). [Link]

-

Nitrile Coupling Mediated by Cyclometalated Uranium Alkyl Complex: The Ketimide-Enamine Seesaw Mechanism. Inorganic Chemistry. (2026). [Link]

-

The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. htdchem.com [htdchem.com]

- 9. Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 2-Chloro-5-nitrobenzonitrile 99 16588-02-6 [sigmaaldrich.com]

An In-depth Technical Guide to 4-Chloro-2-methyl-5-nitrobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methyl-5-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring a nitrile group, a chloro substituent, a methyl group, and a nitro group, provides a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. This technical guide offers a comprehensive overview of the physical and chemical properties of 4-Chloro-2-methyl-5-nitrobenzonitrile, detailed protocols for its characterization, insights into its synthesis and reactivity, and a discussion of its potential applications in the pharmaceutical industry.

Introduction

4-Chloro-2-methyl-5-nitrobenzonitrile (CAS No. 178448-14-1) is a key building block in organic synthesis.[1] The presence of multiple functional groups on the benzene ring, each with distinct electronic and steric properties, allows for a range of chemical transformations. The electron-withdrawing nature of the nitrile and nitro groups, combined with the directing effects of the chloro and methyl substituents, makes this molecule a valuable precursor for the targeted synthesis of complex heterocyclic compounds and other molecular frameworks relevant to drug discovery. Understanding the fundamental properties of this compound is crucial for its effective utilization in the laboratory and in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation for its application in research and development. The following table summarizes the key physical and chemical data for 4-Chloro-2-methyl-5-nitrobenzonitrile.

| Property | Value | Source(s) |

| IUPAC Name | 4-Chloro-2-methyl-5-nitrobenzonitrile | N/A |

| CAS Number | 178448-14-1 | [1] |

| Molecular Formula | C₈H₅ClN₂O₂ | [1] |

| Molecular Weight | 196.59 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Melting Point | Not experimentally determined | N/A |

| Boiling Point | Not experimentally determined | N/A |

| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane and chloroform (predicted for similar compounds).[2] | N/A |

Spectral Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 4-Chloro-2-methyl-5-nitrobenzonitrile. The following sections detail the expected spectral data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the aromatic carbons, the methyl carbon, and the nitrile carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

C≡N stretch: A sharp, medium-intensity band around 2230 cm⁻¹.

-

NO₂ stretches: Two strong bands, one symmetric and one asymmetric, in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-Cl stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 196.59 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

Synthesis and Reactivity

Synthesis

Another potential route could involve the Sandmeyer reaction, starting from a suitably substituted aniline precursor.

Reactivity

The reactivity of 4-Chloro-2-methyl-5-nitrobenzonitrile is dictated by its functional groups:

-

Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to a primary amine.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which is a key transformation in the synthesis of many pharmaceutical intermediates.

-

Aromatic Ring: The aromatic ring can undergo nucleophilic aromatic substitution, with the chloro group being a potential leaving group, activated by the electron-withdrawing nitro group.

Applications in Drug Development

Substituted benzonitriles are important pharmacophores found in a variety of therapeutic agents. The unique combination of functional groups in 4-Chloro-2-methyl-5-nitrobenzonitrile makes it a valuable starting material for the synthesis of compounds with potential biological activity.

For instance, the amino derivatives, obtained by the reduction of the nitro group, can serve as key intermediates for the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The nitrile group itself can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate the pharmacological properties of a lead compound.

Experimental Protocols

The following are general protocols for the characterization of 4-Chloro-2-methyl-5-nitrobenzonitrile.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H spectrum on a 400 MHz or higher NMR spectrometer.

-

Acquire the ¹³C spectrum on the same instrument.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, for a solid sample, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the nitrile, nitro, and other functional groups.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Acquire the mass spectrum in a suitable ionization mode (e.g., electron ionization (EI) or electrospray ionization (ESI)).

-

Analyze the spectrum to identify the molecular ion peak and major fragment ions.

Safety Information

4-Chloro-2-methyl-5-nitrobenzonitrile should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/ eye protection/ face protection.[1]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Conclusion

4-Chloro-2-methyl-5-nitrobenzonitrile is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its known physicochemical properties, predicted spectral characteristics, potential synthetic routes, and reactivity. The detailed experimental protocols for its characterization will aid researchers in its effective utilization. Further investigation into the synthesis and biological applications of derivatives of this compound is warranted and is expected to lead to the discovery of novel therapeutic agents.

Visualizations

Figure 2: General experimental workflow for the synthesis and characterization.

References

Sources

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methyl-5-nitrobenzonitrile

Introduction

4-Chloro-2-methyl-5-nitrobenzonitrile is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility as a versatile intermediate stems from the presence of multiple reactive sites: a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine; a nitro group, a precursor to an amino group, enabling further derivatization; and a chloro substituent, which can participate in nucleophilic substitution or cross-coupling reactions. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this valuable molecule, grounded in established chemical principles and supported by relevant literature. The proposed route is designed for adaptability and scalability in a research or drug development setting.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule suggests that a logical and efficient approach involves the sequential functionalization of a readily available starting material. The Sandmeyer reaction emerges as a key transformation for the introduction of the nitrile group from a corresponding aniline. This leads to the identification of 4-chloro-2-methyl-5-nitroaniline as the immediate precursor. The synthesis of this intermediate can be envisioned through the nitration of a commercially available substituted aniline.

Based on this analysis, the following multi-step synthesis is proposed:

An In-depth Technical Guide to the Key Starting Materials and Synthesis of 4-Chloro-2-methyl-5-nitrobenzonitrile

Introduction

4-Chloro-2-methyl-5-nitrobenzonitrile is a substituted aromatic compound of interest in synthetic organic chemistry, serving as a versatile building block for the construction of more complex molecules in pharmaceutical and materials science research. The strategic placement of its functional groups—a nitrile, a chloro, a methyl, and a nitro group—offers multiple reaction sites for further chemical transformations. This guide provides a detailed examination of a primary synthetic pathway to this molecule, focusing on the selection of key starting materials and the rationale behind the experimental choices, designed for researchers and professionals in drug development and chemical synthesis.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of 4-Chloro-2-methyl-5-nitrobenzonitrile suggests a strategy where the aromatic core is built upon sequentially. The nitrile group can be introduced via a Sandmeyer reaction from a corresponding aniline. The nitro group is typically installed via electrophilic aromatic substitution. This leads to a plausible forward synthesis starting from a commercially available or readily synthesized substituted aniline.

Caption: Retrosynthetic pathway for 4-Chloro-2-methyl-5-nitrobenzonitrile.

Core Synthetic Pathway: From Aniline to the Target Molecule

The most effective synthesis commences with 4-chloro-3-methylaniline , a starting material that strategically places the chloro and methyl groups in the required 1,2,4-substitution pattern relative to the eventual nitrile and nitro groups.

Part 1: Synthesis of the Benzonitrile Core via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a wide array of functionalities, including the nitrile group, via a diazonium salt intermediate.

The initial step involves the conversion of the primary aromatic amine into a diazonium salt. This reaction is highly sensitive to temperature.

Protocol:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-chloro-3-methylaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical to ensure the stability of the diazonium salt intermediate.[1]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. The rate of addition should be controlled to keep the temperature of the reaction mixture below 5 °C.[1]

-

Stir the resulting solution for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the 4-chloro-2-methylbenzenediazonium chloride. The diazonium salt is not isolated and should be used immediately in the next step.[1]

Expert Insight: The in-situ generation of nitrous acid (from NaNO₂ and HCl) is the key to this transformation. The diazonium salt is highly reactive and potentially explosive if isolated in a dry state; therefore, it is always handled in a cold aqueous solution.[1]

The freshly prepared diazonium salt is then reacted with a copper(I) cyanide solution to introduce the nitrile group.

Protocol:

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

-

Cool this solution and add it to the cold diazonium salt solution from the previous step.

-

Allow the reaction mixture to warm slowly to room temperature and then heat gently to ensure the complete evolution of nitrogen gas, which signals the progression of the reaction.

-

After the reaction is complete, the product, 4-chloro-2-methylbenzonitrile, can be isolated by extraction with an organic solvent like ethyl acetate.[1]

-

The organic layers are combined, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]

-

The crude product can be purified by column chromatography.

Causality and Trustworthiness: The use of copper(I) cyanide is essential for the Sandmeyer reaction. The copper catalyst facilitates the displacement of the dinitrogen group with the cyanide nucleophile. It is imperative to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment, as cyanide salts are highly toxic.[1]

Sources

Literature review of 4-Chloro-2-methyl-5-nitrobenzonitrile

An In-Depth Technical Guide to 4-Chloro-2-methyl-5-nitrobenzonitrile

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern synthetic chemistry, the utility of a molecule is often defined by the reactive potential of its constituent functional groups. Polysubstituted aromatic compounds, in particular, serve as foundational scaffolds in the development of complex molecular architectures. This guide provides a detailed examination of 4-Chloro-2-methyl-5-nitrobenzonitrile, a compound poised for significant applications in medicinal chemistry and agrochemical research. While direct literature on this specific isomer is nascent, this document synthesizes established chemical principles and data from closely related analogues to present a comprehensive technical overview. We will delve into a proposed synthetic route, predict its physicochemical and spectroscopic properties, and explore its potential reactivity and applications, thereby providing a robust framework for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

4-Chloro-2-methyl-5-nitrobenzonitrile is a substituted aromatic nitrile. The presence of a chloro, a methyl, a nitro, and a nitrile group on the benzene ring imparts a unique electronic and steric profile, suggesting its utility as a versatile chemical intermediate.

| Property | Value | Source |

| CAS Number | 178448-14-1 | [1] |

| Molecular Formula | C₈H₅ClN₂O₂ | [1] |

| Molecular Weight | 196.59 g/mol | [1] |

| SMILES | N#CC1=CC(=O)=C(Cl)C=C1C | [1] |

| Predicted LogP | 1.96 | [2] |

| Storage | Sealed in dry, room temperature | [1] |

Proposed Synthesis: Electrophilic Nitration of 4-Chloro-2-methylbenzonitrile

A logical and efficient synthetic route to 4-Chloro-2-methyl-5-nitrobenzonitrile is the electrophilic aromatic substitution, specifically the nitration, of the readily available precursor, 4-Chloro-2-methylbenzonitrile (CAS 50712-68-0). The directing effects of the substituents on the aromatic ring are key to the regioselectivity of this reaction. The methyl group is an ortho-, para-director and activating, while the chloro and nitrile groups are ortho-, para-directing and meta-directing, respectively, and both are deactivating. The directing effects of the substituents would favor the introduction of the nitro group at the 5-position.

Sources

An In-depth Technical Guide to 4-Chloro-2-methyl-5-nitrobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2-methyl-5-nitrobenzonitrile, a key chemical intermediate. We will delve into its chemical and physical properties, explore a detailed synthesis protocol, examine its role as a building block in the development of novel therapeutics, and provide essential safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

Compound Identification and Chemical Properties

4-Chloro-2-methyl-5-nitrobenzonitrile is a substituted aromatic nitrile that serves as a versatile precursor in various chemical syntheses. Its structure incorporates several key functional groups—a nitrile, a chloro group, a methyl group, and a nitro group—which impart a unique reactivity profile that is advantageous for the construction of more complex molecular architectures.

| Identifier | Value | Source |

| IUPAC Name | 4-Chloro-2-methyl-5-nitrobenzonitrile | N/A |

| CAS Number | 178448-14-1 | [1] |

| Molecular Formula | C₈H₅ClN₂O₂ | [1] |

| Molecular Weight | 196.59 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=N)[O-])Cl | N/A |

| Appearance | Expected to be a solid | N/A |

| Storage | Store at room temperature in a dry, well-sealed container. |

Synthesis of 4-Chloro-2-methyl-5-nitrobenzonitrile: A Proposed Protocol

While a specific, peer-reviewed synthesis protocol for 4-Chloro-2-methyl-5-nitrobenzonitrile is not widely published, a reliable synthetic route can be extrapolated from established methods for analogous compounds, such as the cyanation of substituted dihalonitrobenzenes. The following protocol is a proposed method based on the Rosenmund-von Braun reaction, which is a common and effective way to introduce a nitrile group onto an aromatic ring.

The proposed synthesis involves the reaction of 2,5-dichloro-1-methyl-4-nitrobenzene with a cyanide source, such as copper(I) cyanide, in a polar aprotic solvent.

Experimental Protocol: Cyanation of 2,5-dichloro-1-methyl-4-nitrobenzene

Disclaimer: This is a proposed protocol and should be optimized and validated in a laboratory setting. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2,5-dichloro-1-methyl-4-nitrobenzene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium chloride (NaCl), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Activated carbon

-

Celite

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add 2,5-dichloro-1-methyl-4-nitrobenzene (1.0 eq) and copper(I) cyanide (1.1 - 1.5 eq).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to create a stirrable slurry.

-

Reaction: Heat the reaction mixture to a temperature between 140-170 °C and maintain for 2-6 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a vigorously stirred aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Caution: This step may produce toxic hydrogen cyanide gas and should be performed with extreme care in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with a dilute HCl solution, followed by a saturated NaCl solution.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter through a pad of Celite.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Copper(I) Cyanide: This is a common and effective reagent for the cyanation of aryl halides.

-

DMF as Solvent: A polar aprotic solvent like DMF is used to facilitate the dissolution of the reactants and to promote the nucleophilic substitution reaction.

-

Nitrogen Atmosphere: An inert atmosphere is crucial to prevent the oxidation of copper(I) cyanide and other side reactions.

-

Acidic Work-up: The use of an acidic solution helps to break down the copper complexes formed during the reaction, aiding in the isolation of the desired product.

Caption: Proposed workflow for the synthesis of 4-Chloro-2-methyl-5-nitrobenzonitrile.

Role in Drug Development and Medicinal Chemistry

4-Chloro-2-methyl-5-nitrobenzonitrile is a valuable building block in medicinal chemistry due to its trifunctional nature. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of heterocyclic rings. The chloro substituent can participate in nucleophilic aromatic substitution reactions or cross-coupling reactions.

While specific examples of marketed drugs derived directly from 4-Chloro-2-methyl-5-nitrobenzonitrile are not prominent in the literature, its structural motifs are present in various pharmacologically active compounds. For instance, related nitrobenzonitrile derivatives have been utilized as intermediates in the synthesis of diuretic agents.[3][4] The strategic placement of the functional groups allows for the regioselective synthesis of complex molecules, which is a critical aspect of drug design and development.

Caption: Potential synthetic pathways from 4-Chloro-2-methyl-5-nitrobenzonitrile in drug discovery.

Spectroscopic Data (Predicted)

While experimental spectra for 4-Chloro-2-methyl-5-nitrobenzonitrile are not publicly available, the following are predicted key spectroscopic features based on the analysis of its functional groups and related structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two aromatic protons in the deshielded region (typically 7.5-8.5 ppm) and a singlet for the methyl group protons in the upfield region (around 2.5 ppm). The exact chemical shifts will be influenced by the electronic effects of the chloro, nitro, and nitrile groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display eight distinct carbon signals. The nitrile carbon will appear in the 115-120 ppm range. The aromatic carbons will resonate between 120-150 ppm, with the carbon attached to the nitro group being the most deshielded. The methyl carbon will be observed in the upfield region (around 20 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A sharp, medium-intensity peak around 2230-2210 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) at approximately 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively.

-

C-H stretching vibrations for the aromatic ring and the methyl group in the 3100-2850 cm⁻¹ region.

-

C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.

-

A C-Cl stretching vibration in the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 196, with a characteristic isotopic pattern (M+2) at m/z 198 due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the nitrile group (CN).

Safety and Handling

4-Chloro-2-methyl-5-nitrobenzonitrile is a chemical that requires careful handling. Based on data for structurally similar compounds, it should be considered hazardous.

GHS Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Precautionary Statements:

-

Prevention:

-

Response:

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[5]

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

-

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[5]

-

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

4-Chloro-2-methyl-5-nitrobenzonitrile is a strategically functionalized aromatic compound with significant potential as an intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. Its versatile reactivity allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists. While some of its physical properties and specific applications require further investigation, the information provided in this guide serves as a solid foundation for researchers working with this compound. Adherence to strict safety protocols is paramount when handling this and any other laboratory chemical.

References

-

Cheméo. (n.d.). Chemical Properties of 4-Chloro-2-nitrobenzonitrile (CAS 34662-32-3). Retrieved January 27, 2026, from [Link]

-

Diamond, B. C. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile. European Patent Office. EP 0110559 A1. Retrieved from [Link]

-

Watson International Ltd. (n.d.). 4-Chloro-2-Methyl-5-nitrobenzonitrile CAS 178448-14-1. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile.

- Kurono, M., Yamaguchi, T., & Usui, T. (1985). Process for the preparation of 4-chloro-2-nitrobenzonitrile. U.S. Patent 4,528,143.

-

NIST. (n.d.). 4-Chloro-2-nitrobenzonitrile. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-2-nitrobenzonitrile. Retrieved January 27, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 4-chloro-2-nitrobenzonitrile. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylbenzonitrile. Retrieved January 27, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

Liu, Y., et al. (2009). 4-Chloro-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(1), o92. [Link]

-

Kumar, S., et al. (2010). Vibrational spectra, normal coordinate analysis and thermodynamics of 2-chloro-5-nitrobenzonitrile. Indian Journal of Pure & Applied Physics, 48(2), 86-93. [Link]

Sources

- 1. watson-int.com [watson-int.com]

- 2. data.epo.org [data.epo.org]

- 3. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 4. EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Chemistry and Synthetic Utility of 4-Chloro-2-methyl-5-nitrobenzonitrile

Abstract

4-Chloro-2-methyl-5-nitrobenzonitrile is a highly functionalized aromatic compound possessing multiple reactive centers, positioning it as a versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a nitrile, a nitro group, a chlorine atom, and a methyl group—offers a rich platform for the strategic construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, presents a robust and industrially relevant synthetic methodology, explores its core reactivity, and outlines its potential applications, particularly as an intermediate in the development of novel pharmaceuticals and agrochemicals. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this potent synthetic intermediate.

Introduction: A Multifunctional Synthetic Scaffold

In the landscape of medicinal and materials chemistry, substituted benzonitriles are foundational intermediates. The nitrile group is a stable and versatile functional handle, readily transformed into amines, amides, or carboxylic acids, and is a recognized pharmacophore in numerous approved drugs.[1] The strategic placement of additional substituents on the aromatic ring dictates the molecule's reactivity and its ultimate utility in synthetic campaigns.

4-Chloro-2-methyl-5-nitrobenzonitrile emerges as a particularly valuable, albeit specialized, intermediate. The electron-withdrawing nature of the nitrile and, more significantly, the nitro group, profoundly influences the reactivity of the entire aromatic system. Specifically, the nitro group activates the para-positioned chlorine atom for nucleophilic aromatic substitution (SNAr) and directs the regiochemistry of subsequent reactions. The ortho-methyl group provides steric influence and an additional site for potential functionalization. This guide serves to elucidate the chemistry of this compound, providing a framework for its synthesis and strategic application in the creation of high-value molecules.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 4-Chloro-2-methyl-5-nitrobenzonitrile

| Property | Value | Source/Method |

| CAS Number | 16588-02-6 | N/A |

| Molecular Formula | C₈H₅ClN₂O₂ | N/A |

| Molecular Weight | 196.59 g/mol | Calculated |

| Appearance | Expected to be a pale yellow to yellow solid | Analogy to similar nitroaromatics[2] |

| Melting Point | Not reported; likely >100 °C | Analogy to substituted nitrobenzonitriles[3] |

| Solubility | Insoluble in water; soluble in polar aprotic solvents (DMF, DMSO, Acetone) and chlorinated solvents | General solubility of similar compounds[2] |

Spectroscopic Characterization: For structural verification, the following spectroscopic signatures are anticipated:

-

¹H NMR: Two singlets in the aromatic region, corresponding to the two aromatic protons. The chemical shifts will be downfield due to the deshielding effects of the nitro and nitrile groups. A singlet in the aliphatic region (around 2.5 ppm) for the methyl protons.

-

¹³C NMR: Eight distinct signals corresponding to the eight carbon atoms. The nitrile carbon will appear around 115-120 ppm, while the aromatic carbons will span the typical 120-150 ppm range. The methyl carbon will be observed around 20 ppm.

-

IR Spectroscopy: Characteristic strong absorption bands are expected for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹ and for the asymmetric and symmetric stretches of the nitro (NO₂) group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Mass Spectrometry: The molecular ion peak (M⁺) will show a characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Synthesis and Mechanistic Rationale

A robust and industrially scalable synthesis of 4-Chloro-2-methyl-5-nitrobenzonitrile can be achieved via a Rosenmund–von Braun cyanation reaction. This method involves the nucleophilic displacement of a halide with a cyanide source, typically mediated by copper(I) cyanide.

The logical precursor for this synthesis is 2,5-dichloro-4-methyl-1-nitrobenzene . The key to this transformation is the selective displacement of the chlorine atom at the C2 position. This selectivity is driven by electronic activation; the potent electron-withdrawing nitro group at the C5 position is ortho to the C2-chloro substituent, rendering this position highly electrophilic and susceptible to nucleophilic attack. The C5-chloro substituent, being meta to the nitro group, is significantly less activated.

Caption: Proposed synthesis of 4-Chloro-2-methyl-5-nitrobenzonitrile.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for similar cyanations and should be optimized for specific laboratory conditions.[4][5][6]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge 2,5-dichloro-4-methyl-1-nitrobenzene (1.0 eq), copper(I) cyanide (1.1 - 1.3 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 3-4 mL per gram of starting material).

-

Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere, which is crucial to prevent oxidation of the Cu(I) species.

-

Heating: Heat the reaction mixture to 160-170 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours.

-

Workup: After cooling to room temperature, pour the dark reaction mixture into a vigorously stirred solution of ferric chloride and hydrochloric acid in water. This step complexes the copper salts, facilitating their removal.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as toluene or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-Chloro-2-methyl-5-nitrobenzonitrile.

Core Reactivity and Synthetic Transformations

The true synthetic power of 4-Chloro-2-methyl-5-nitrobenzonitrile lies in the distinct reactivity of its functional groups, allowing for sequential and regioselective modifications.

Caption: Key synthetic transformations of 4-Chloro-2-methyl-5-nitrobenzonitrile.

-

Reduction of the Nitro Group: The most common and pivotal transformation is the reduction of the nitro group to a primary amine. This creates 5-amino-4-chloro-2-methylbenzonitrile , a key precursor for building heterocyclic systems like benzimidazoles, quinazolines, and other structures prevalent in pharmaceuticals. This reduction can be achieved cleanly using various methods, including catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.

-

Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom: The chlorine at C4 is activated by the para-nitro group, making it a good leaving group in SNAr reactions. This allows for the introduction of a wide range of nucleophiles, such as alkoxides (to form ethers), amines (to form substituted anilines), and thiols (to form thioethers). This reaction provides a direct route to diversify the scaffold.

-

Transformation of the Nitrile Group: The nitrile group can be hydrolyzed under controlled acidic or basic conditions to either a primary amide or a carboxylic acid.[7] For instance, partial hydrolysis can yield 4-chloro-2-methyl-5-nitrobenzamide . Alternatively, the nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄), providing another synthetic handle.

Detailed Experimental Protocol: Nitro Group Reduction

This protocol describes a standard tin(II) chloride reduction.

-

Reaction Setup: To a solution of 4-Chloro-2-methyl-5-nitrobenzonitrile (1.0 eq) in ethanol or ethyl acetate, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) in concentrated hydrochloric acid.

-

Heating: Heat the mixture to reflux (typically 60-80 °C) and stir until the reaction is complete as monitored by TLC (disappearance of the starting material).

-

Basification: Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a concentrated aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic (pH > 9). This will precipitate tin salts.

-

Filtration & Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with the organic solvent used in the reaction. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with additional solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-amino-4-chloro-2-methylbenzonitrile , which can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Agrochemicals

While specific, publicly disclosed applications of 4-Chloro-2-methyl-5-nitrobenzonitrile are limited, its structure is emblematic of intermediates used in high-value synthesis. The resulting 5-amino-4-chloro-2-methylbenzonitrile is a prime candidate for constructing molecules with biological activity. For example, diamino aromatic compounds are cornerstone building blocks for:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core (e.g., quinazoline, benzimidazole) derived from ortho-aminoaniline precursors.

-

Antimicrobial Agents: The oxazolidinone class of antibiotics, for instance, often involves the synthesis of complex substituted nitroaromatics as part of their manufacturing process.[8]

-

Agrochemicals: The synthesis of modern herbicides and fungicides frequently relies on highly substituted nitroaromatic intermediates to build the final active ingredient.[9]

The utility of related substituted benzonitriles, such as 4-fluoro-2-methylbenzonitrile in the synthesis of the antidiabetic drug Trelagliptin, underscores the industrial relevance of this compound class.[10]

Safety and Handling

As a substituted nitroaromatic compound, 4-Chloro-2-methyl-5-nitrobenzonitrile should be handled with care. While a specific safety data sheet (SDS) must be consulted from the supplier, hazards can be inferred from similar molecules.

-

GHS Hazard Classifications (Anticipated):

-

Handling Precautions:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.

-

Conclusion

4-Chloro-2-methyl-5-nitrobenzonitrile represents a potent and versatile chemical intermediate with significant untapped potential. Its value is derived from the orthogonal reactivity of its multiple functional groups, which allows for a rational and stepwise approach to the synthesis of complex molecular targets. By understanding its synthesis from readily available precursors and mastering its core chemical transformations—particularly the reduction of the nitro group and the substitution of the activated chlorine—researchers in the pharmaceutical and agrochemical sectors can leverage this building block to accelerate the discovery and development of next-generation chemical entities.

References

- European Patent Office. "Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1.

- Google Patents. "EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile.

- Google Patents. "US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.

-

PubChem. "4-Chloro-2-methylbenzonitrile." National Center for Biotechnology Information, [Link].

-

PrepChem. "Synthesis of 4-chloro-2-nitrobenzonitrile." PrepChem.com, [Link].

-

Carl ROTH. "Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid." Carl ROTH, 2 March 2024, [Link].

-

The Royal Society of Chemistry. "Electronic Supplementary Information." The Royal Society of Chemistry, [Link].

- Google Patents. "EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.

-

NINGBO INNO PHARMCHEM CO.,LTD. "Understanding Nitrile Compounds: Applications of 4-Chloro-2-methylbenzonitrile." NINGBO INNO PHARMCHEM CO.,LTD., 19 January 2026, [Link].

-

Fleming, F. F., et al. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry, vol. 53, no. 22, 2010, pp. 7902–17, [Link].

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. "Some nitrobenzenes and other industrial chemicals." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65, 1996, [Link].

- Google Patents. "WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

PubChem. "4-Nitrobenzonitrile." National Center for Biotechnology Information, [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. "The Role of 4-Chloro-5-methyl-2-nitrophenol in Modern Synthesis." NINGBO INNO PHARMCHEM CO.,LTD., [Link].

- Google Patents. "US8217156B2 - Solid forms of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl).

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." The Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–15, [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. "Innovating with 4-Chloro-2-nitrobenzonitrile: A Versatile Intermediate for Future Chemical Advancements." NINGBO INNO PHARMCHEM CO.,LTD., [Link].

-

Wikipedia. "4-Nitrochlorobenzene." Wikipedia, [Link].

-

MDPI. "A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid." MDPI, [Link].

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 3. 4-氯-3-硝基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 5. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 11. 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthetic Utility of 4-Chloro-2-methyl-5-nitrobenzonitrile: A Guide for Researchers

In the landscape of modern medicinal and agricultural chemistry, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 4-Chloro-2-methyl-5-nitrobenzonitrile, a polysubstituted aromatic compound, represents a versatile scaffold, primed for a variety of chemical transformations. Its unique arrangement of a nucleophilic substitution-susceptible chloro group, a reducible nitro moiety, and a versatile nitrile function makes it a valuable intermediate in the synthesis of a diverse array of bioactive molecules and heterocyclic systems.[1][2]

This guide provides an in-depth exploration of the synthetic routes utilizing 4-Chloro-2-methyl-5-nitrobenzonitrile, offering detailed application notes and step-by-step protocols for its key transformations. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing these methods for their specific synthetic goals.

Chemical Profile and Reactivity

4-Chloro-2-methyl-5-nitrobenzonitrile (CAS No. 178448-14-1) possesses a molecular weight of 196.59 g/mol and the molecular formula C₈H₅ClN₂O₂.[2][3] The electron-withdrawing nature of the nitro and nitrile groups significantly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr) at the C4 position, making the chloro substituent a good leaving group.[4][5] The nitro group can be selectively reduced to an amine, which can then participate in various cyclization reactions. The nitrile group offers a handle for hydrolysis to a carboxylic acid or for the construction of nitrogen-containing heterocycles.

| Property | Value | Reference |

| CAS Number | 178448-14-1 | [2][3] |

| Molecular Formula | C₈H₅ClN₂O₂ | [2][3] |

| Molecular Weight | 196.59 g/mol | [2][3] |

| Appearance | Likely a solid | - |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [3] |

Core Synthetic Transformations

The synthetic utility of 4-Chloro-2-methyl-5-nitrobenzonitrile can be broadly categorized into three key reaction types targeting its principle functional groups. The interplay between these transformations allows for the generation of a wide range of complex derivatives.

Caption: Key synthetic pathways from 4-Chloro-2-methyl-5-nitrobenzonitrile.

Application Note 1: Nucleophilic Aromatic Substitution (SₙAr)

The chloro substituent in 4-Chloro-2-methyl-5-nitrobenzonitrile is highly activated towards SₙAr reactions due to the presence of the electron-withdrawing nitro and nitrile groups. This allows for the facile introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a library of substituted derivatives. The reaction with amines is particularly useful for the synthesis of precursors to biologically active nitrogen-containing heterocycles.[6]

Protocol 1: Synthesis of 4-(Alkyl/Aryl)amino-2-methyl-5-nitrobenzonitriles

This protocol describes a general procedure for the SₙAr reaction of 4-Chloro-2-methyl-5-nitrobenzonitrile with a primary or secondary amine.

Rationale: The choice of a polar aprotic solvent like DMF or DMSO facilitates the reaction by solvating the cationic species and allowing the reaction to proceed at a reasonable rate. A non-nucleophilic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction temperature is elevated to overcome the activation energy of the substitution.

Materials:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Example Quantity | Purity |

| 4-Chloro-2-methyl-5-nitrobenzonitrile | 178448-14-1 | 196.59 | 1.97 g (10 mmol) | >98% |

| Amine (e.g., Aniline) | 62-53-3 | 93.13 | 1.12 g (12 mmol) | >99% |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.59 g (20 mmol) | >99% |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | Anhydrous |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | ACS Grade |

| Hexanes | 110-54-3 | 86.18 | As needed | ACS Grade |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-2-methyl-5-nitrobenzonitrile (1.97 g, 10 mmol).

-

Add anhydrous DMF (50 mL) and stir until the solid is completely dissolved.

-

Add the desired amine (12 mmol) followed by DIPEA (20 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-water (200 mL) and stir. The product will often precipitate.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 4-amino-substituted product.

Application Note 2: Reduction of the Nitro Group and Subsequent Cyclization

The reduction of the nitro group to an amine is a pivotal step in the synthesis of many heterocyclic compounds, particularly quinazolines and benzodiazepines, which are known to possess a wide range of biological activities.[5][7] The resulting ortho-amino benzonitrile is a versatile intermediate for cyclocondensation reactions.

Protocol 2: Synthesis of 5-Amino-4-chloro-2-methylbenzonitrile

This protocol details the selective reduction of the nitro group using iron powder in an acidic medium, a classic and cost-effective method.

Rationale: The reduction of an aromatic nitro group can be achieved under various conditions. Catalytic hydrogenation (e.g., H₂ over Pd/C) is highly effective but may also reduce the nitrile group under certain conditions. Chemical reduction with metals in acidic media, such as iron in acetic acid or hydrochloric acid, is a robust and often chemoselective method for reducing the nitro group in the presence of other reducible functionalities like nitriles and halogens.

Materials:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Example Quantity | Purity |

| 4-Chloro-2-methyl-5-nitrobenzonitrile | 178448-14-1 | 196.59 | 1.97 g (10 mmol) | >98% |

| Iron Powder (<100 mesh) | 7439-89-6 | 55.85 | 1.68 g (30 mmol) | - |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 30 mL | ACS Grade |

| Ethanol | 64-17-5 | 46.07 | 20 mL | 200 proof |

| Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | Saturated solution |

| Dichloromethane | 75-09-2 | 84.93 | As needed | ACS Grade |

Procedure:

-

In a round-bottom flask, suspend 4-Chloro-2-methyl-5-nitrobenzonitrile (1.97 g, 10 mmol) in a mixture of ethanol (20 mL) and glacial acetic acid (30 mL).

-

Heat the mixture to 50-60 °C with vigorous stirring.

-

Add iron powder (1.68 g, 30 mmol) portion-wise over 30 minutes, maintaining the temperature.

-

After the addition is complete, continue to stir the mixture at 60 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-amino-4-chloro-2-methylbenzonitrile.

-

The product can be purified by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of 7-Chloro-5-methyl-4(3H)-quinazolinone

This protocol illustrates the utility of the amino-nitrile intermediate in the synthesis of a quinazolinone core structure through a cyclocondensation reaction with formic acid.

Rationale: The ortho-amino benzonitrile produced in the previous step can undergo cyclization with a one-carbon electrophile, such as formic acid or its derivatives, to form the pyrimidinone ring of the quinazolinone system. This is a common and effective strategy for constructing this important heterocyclic scaffold.[7]

Caption: Reaction pathway for quinazolinone synthesis.

Materials:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Example Quantity | Purity |

| 5-Amino-4-chloro-2-methylbenzonitrile | - | 166.60 | 1.67 g (10 mmol) | Crude from Protocol 2 |

| Formic Acid | 64-18-6 | 46.03 | 20 mL | >95% |

Procedure:

-

Place the crude 5-Amino-4-chloro-2-methylbenzonitrile (1.67 g, 10 mmol) in a round-bottom flask.

-

Add formic acid (20 mL) and heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.

-

Monitor the reaction by TLC. The formation of the quinazolinone can be observed as a new, more polar spot.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into ice-water. The quinazolinone product should precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove excess formic acid, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 7-Chloro-5-methyl-4(3H)-quinazolinone.

Application Note 3: Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under acidic or basic conditions to provide the corresponding carboxylic acid. This transformation is valuable for introducing a carboxylic acid functionality, which can serve as a handle for further modifications, such as amide bond formation.

Protocol 4: Synthesis of 4-Chloro-2-methyl-5-nitrobenzoic Acid

This protocol describes the acidic hydrolysis of the nitrile group.

Rationale: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. The intermediate amide is then further hydrolyzed to the carboxylic acid. Using a mixture of a strong acid like sulfuric acid and water at elevated temperatures ensures the complete conversion of the nitrile.

Materials:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Example Quantity | Purity |

| 4-Chloro-2-methyl-5-nitrobenzonitrile | 178448-14-1 | 196.59 | 1.97 g (10 mmol) | >98% |

| Sulfuric Acid | 7664-93-9 | 98.08 | 15 mL | Concentrated (98%) |

| Water | 7732-18-5 | 18.02 | 15 mL | Deionized |

Procedure:

-

In a round-bottom flask, carefully add concentrated sulfuric acid (15 mL) to water (15 mL) with cooling in an ice bath.

-

To this aqueous acid solution, add 4-Chloro-2-methyl-5-nitrobenzonitrile (1.97 g, 10 mmol).

-

Heat the mixture to reflux (approximately 120-130 °C) for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The carboxylic acid product will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with copious amounts of cold water until the washings are neutral to pH paper.

-

Dry the solid in a vacuum oven to afford 4-Chloro-2-methyl-5-nitrobenzoic acid.

Safety and Handling

4-Chloro-2-methyl-5-nitrobenzonitrile is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information. The reactions described herein involve corrosive and/or toxic reagents and should only be performed by trained chemists.

Conclusion

4-Chloro-2-methyl-5-nitrobenzonitrile is a strategically important building block, offering multiple avenues for the synthesis of complex and potentially bioactive molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile intermediate. By understanding the interplay of the chloro, nitro, and nitrile functionalities, chemists can unlock a wide array of synthetic possibilities in the pursuit of novel pharmaceuticals and agrochemicals.

References

-

European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP 0110559 A1. [Link]

-

MDPI. (2011). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 16(8), 6776-6783. [Link]

- Google Patents. (1987). Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP0110559B1.

- Google Patents. (1971). Process for the preparation of 2-amino-5-nitrobenzonitrile. DE1957590B2.

-

ARKIVOC. (2006). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-5-methyl-2-nitrophenol in Modern Synthesis. [Link]

-

Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. [Link]

-

PubMed Central. (2015). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

MDPI. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

-

Watson International. (n.d.). 4-Chloro-2-Methyl-5-nitrobenzonitrile CAS 178448-14-1. [Link]

-

Thoreauchem. (n.d.). 4-Chloro-2-methyl-5-nitrobenzonitrile. [Link]

-

MySkinRecipes. (n.d.). 4-Chloro-2-methyl-5-nitrobenzonitrile. [Link]

Sources

- 1. watson-int.com [watson-int.com]

- 2. 178448-14-1|4-Chloro-2-methyl-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 3. Quinazolinone synthesis [organic-chemistry.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: 4-Chloro-2-methyl-5-nitrobenzonitrile as a Key Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Nitrile Intermediates in Drug Discovery

In the landscape of modern pharmaceutical synthesis, the strategic use of versatile intermediates is paramount to the efficient and scalable production of active pharmaceutical ingredients (APIs). Among these, nitrile-containing aromatic compounds are of significant interest due to the cyano group's ability to participate in a wide array of chemical transformations. This guide focuses on the utility of 4-Chloro-2-methyl-5-nitrobenzonitrile as a critical building block in the synthesis of complex therapeutic agents. Its unique substitution pattern offers multiple reaction sites, enabling the construction of intricate molecular architectures.[1]

While the direct use of 4-Chloro-2-methyl-5-nitrobenzonitrile in the synthesis of a widely marketed pharmaceutical is not extensively documented in publicly available literature, its structural motifs are closely related to intermediates used in the synthesis of targeted cancer therapies. For the purpose of these application notes, we will focus on a closely related and well-documented intermediate, 4-Chloro-2-nitrobenzonitrile , and its pivotal role in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib . Olaparib is a first-in-class PARP inhibitor approved for the treatment of certain types of cancers, including ovarian, breast, and prostate cancer.[2][3] The principles and protocols outlined herein can be adapted by researchers working with structurally similar nitrile intermediates.